molecular formula C14H11IN4O2 B15216917 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-7H-purine CAS No. 918304-42-4

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-7H-purine

Cat. No.: B15216917
CAS No.: 918304-42-4
M. Wt: 394.17 g/mol
InChI Key: HRDSWTMQTZJWPE-UHFFFAOYSA-N
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Description

7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a purine ring system substituted with a benzo[e][1,4]dioxepin moiety and an iodine atom. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[e][1,4]dioxepin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[e][1,4]dioxepin ring.

    Purine Ring Formation: The final step involves the construction of the purine ring system, which can be achieved through various cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry

In chemistry, 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the mechanisms of various biological processes and pathways.

Medicine

In medicine, 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials, enhancing their performance and utility.

Mechanism of Action

The mechanism of action of 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purin-6-amine: A similar compound with an amine group instead of an iodine atom.

    3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A compound with a similar benzo[e][1,4]dioxepin moiety but lacking the purine ring and iodine atom.

    7-Bromo-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one: A compound with a similar benzo[e][1,4]dioxepin structure but with different substituents.

Uniqueness

The uniqueness of 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine lies in its specific combination of the benzo[e][1,4]dioxepin moiety, the purine ring, and the iodine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

918304-42-4

Molecular Formula

C14H11IN4O2

Molecular Weight

394.17 g/mol

IUPAC Name

7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)-6-iodopurine

InChI

InChI=1S/C14H11IN4O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2

InChI Key

HRDSWTMQTZJWPE-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC=N4)I

Origin of Product

United States

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